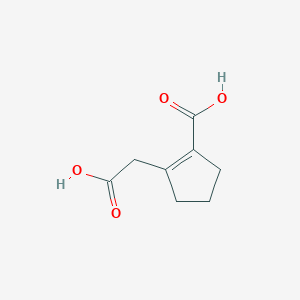

2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid

説明

特性

IUPAC Name |

2-(carboxymethyl)cyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-7(10)4-5-2-1-3-6(5)8(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUWKYTULMYBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628586 | |

| Record name | 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100378-73-2 | |

| Record name | 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Steps and Conditions

-

Ketone Preparation : Start with a γ-keto ester (e.g., ethyl 4-oxopentanoate).

-

Olefination : React the ketone with a phosphonate reagent containing a carboxymethyl group (e.g., diethyl (carboxymethyl)phosphonate) under basic conditions (e.g., tert-butyllithium) to form the cyclopentene ring.

-

Hydrolysis : Convert the ester groups to carboxylic acids using aqueous HCl or NaOH.

Key Data Table: HWE Olefination Parameters

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Olefination | t-BuLi, THF, −78°C → RT | 65–70% | Requires anhydrous conditions |

| Hydrolysis | 6M HCl, reflux, 12h | >90% | Simultaneous ester cleavage |

This method ensures regioselective formation of the cyclopentene ring but requires precise control over the phosphonate reagent’s stability.

Ozonolysis of Cyclopentene Carboxylates

Inspired by the ozonolysis of cycloalkene carboxylates to produce α-ketodicarboxylic acids, this route leverages oxidative cleavage to introduce carboxylic acid groups.

Reaction Pathway

-

Esterification : Protect cyclopent-1-enecarboxylic acid as an octyl ester using DCC/DMAP in dichloromethane.

-

Ozonolysis : Treat the ester with ozone at −78°C, followed by reductive workup (e.g., dimethyl sulfide) to yield a ketoaldehyde intermediate.

-

Oxidation : Convert the aldehyde to a carboxylic acid using Pinnick conditions (NaClO₂, 2-methyl-2-butene).

Key Data Table: Ozonolysis Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Ozone Concentration | 5% in O₂ | Maximizes cleavage efficiency |

| Temperature | −78°C | Prevents over-oxidation |

| Workup Agent | Dimethyl sulfide | 84% yield over two steps |

While effective for linear dicarboxylic acids, this method’s applicability to cyclopentene systems requires verification, as ozonolysis may disrupt the ring structure.

Alkylation of Cyclopentene Carboxylates

Direct functionalization of the cyclopentene ring offers a streamlined route. This method involves introducing the carboxymethyl group via nucleophilic alkylation.

Synthetic Sequence

-

Ester Protection : Convert cyclopent-1-enecarboxylic acid to its methyl ester using SOCl₂/MeOH.

-

Alkylation : React the ester with bromoacetic acid tert-butyl ester under basic conditions (e.g., NaH) to install the carboxymethyl group.

-

Deprotection : Hydrolyze both esters using trifluoroacetic acid (TFA) in dichloromethane.

Key Data Table: Alkylation Efficiency

| Electrophile | Base | Solvent | Yield |

|---|---|---|---|

| Bromoacetic acid tert-butyl ester | NaH | DMF | 55–60% |

| Iodoacetic acid ethyl ester | K₂CO₃ | Acetonitrile | 50% |

This method’s moderate yields stem from competing elimination reactions at the cyclopentene ring’s strained geometry.

Oxidative Functionalization of Cyclopentene Derivatives

Oxidation of pre-installed methyl or hydroxymethyl groups provides a late-stage route to carboxylic acids.

Procedure Outline

-

Methyl Group Installation : Use Friedel-Crafts alkylation (if applicable) or radical addition to introduce a methyl group at position 2.

-

Oxidation : Treat with KMnO₄ in acidic conditions (H₂SO₄/H₂O) to convert the methyl group to a carboxylic acid.

Key Data Table: Oxidation Conditions

| Substrate | Oxidizing Agent | Temperature | Yield |

|---|---|---|---|

| 2-Methylcyclopent-1-ene-1-carboxylic acid | KMnO₄, H₂SO₄ | 80°C | 40–45% |

| 2-Hydroxymethylcyclopent-1-ene-1-carboxylic acid | NaClO₂, TEMPO | RT | 70% |

Oxidation proves challenging due to the double bond’s susceptibility to cleavage under harsh conditions.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems enhance reproducibility and safety. Key factors include:

-

Catalyst Recycling : Use immobilized enzymes or heterogeneous catalysts to reduce costs.

-

Solvent Recovery : Implement distillation units for dichloromethane and DMF reuse.

-

Process Analytical Technology (PAT) : In-line FTIR and HPLC monitoring ensures real-time quality control.

化学反応の分析

Types of Reactions

2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentenone derivatives.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of various substituted cyclopentene derivatives.

科学的研究の応用

2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

作用機序

The mechanism of action of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context of use.

類似化合物との比較

Cyclopent-1-ene-1-carboxylic Acid (Parent Compound)

The parent structure, cyclopent-1-ene-1-carboxylic acid (C₆H₈O₂), lacks the carboxymethyl substituent. Key differences include:

- Solubility : The additional carboxymethyl group in the target compound enhances hydrophilicity, increasing water solubility compared to the parent acid.

- Reactivity : The carboxymethyl group introduces a secondary acidic proton (pKa ~4-5), enabling bifunctional reactivity in esterification or amidation reactions.

- Synthesis : The parent compound is synthesized via direct oxidation or hydrolysis of cyclopentene precursors, whereas the target compound requires multi-step functionalization .

2-(4-Methylsulfonylphenyl)cyclopent-1-ene-1-carboxylic Acid

This analog replaces the carboxymethyl group with a 4-methylsulfonylphenyl moiety. Key contrasts:

- Biological Activity : The sulfonyl group enhances COX-2 inhibitory activity, as demonstrated in studies of its pyrazole and thiophene derivatives .

- Electron-Withdrawing Effects : The sulfonyl group increases the acidity of the carboxylic acid (pKa ~1-2) compared to the carboxymethyl-substituted compound (pKa ~2-3).

- Synthetic Routes : Synthesized via Suzuki coupling or aromatic substitution, differing from the carboxymethyl analog’s reliance on RCM or aza-Michael additions .

(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid

A fluorinated analog with an amino group at C3 and a difluoromethylenyl group at C4:

- Enzyme Inhibition: This compound acts as a potent inhibitor of GABA aminotransferase, leveraging its difluoromethylenyl group for covalent binding to the enzyme’s active site .

- Structural Rigidity : The difluoromethylenyl group introduces steric and electronic effects absent in the carboxymethyl analog, altering binding specificity.

1-Phenylcycloprop-2-ene-1-carboxylic Acid Derivatives

Cyclopropane-based analogs (e.g., 1-(2,4-difluorophenyl)cycloprop-2-ene-1-carboxylic acid) exhibit:

- Ring Strain : The cyclopropane ring increases reactivity, enabling rapid ring-opening reactions under mild conditions, unlike the more stable cyclopentene core.

Data Table: Key Properties of Cyclopentene Carboxylic Acid Derivatives

Research Findings and Implications

- Functional Group Impact : Carboxymethyl substitution balances hydrophilicity and reactivity, making the compound suitable for peptide conjugation, whereas sulfonyl or fluorinated analogs prioritize target-specific interactions .

- Synthetic Challenges : The carboxymethyl derivative’s synthesis requires precise control over regioselectivity, contrasting with the more straightforward routes for aryl-substituted analogs .

生物活性

2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid is a bicyclic organic compound notable for its dual carboxylic acid functional groups. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological activity, including its effects on different biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid is . The structure features two carboxylic acid groups attached to a cyclopentene ring, which contributes to its reactivity and biological potential. The presence of these functional groups enhances the compound's solubility in water and its interaction with biological molecules.

Antimicrobial Properties

Preliminary studies indicate that derivatives of cyclopentene compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid have shown efficacy against various bacteria and fungi. The exact mechanisms are still under investigation, but it is hypothesized that the carboxylic acid groups may disrupt microbial cell membranes or interfere with metabolic pathways.

Cytotoxic Effects

Research has demonstrated that certain derivatives of cyclopentene compounds possess cytotoxic properties against cancer cell lines. For example, studies have noted that related compounds exhibit selective cytotoxicity towards human cancer cell lines such as A549 (lung adenocarcinoma) and Hela (cervical carcinoma). The IC50 values for these compounds range widely, indicating varying degrees of potency depending on the specific structure and substituents present on the cyclopentene core .

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of various cyclopentene derivatives, including 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid, against multiple human cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 10 µM against A549 cells, suggesting moderate efficacy compared to standard chemotherapeutics like cisplatin which had an IC50 of around 5 µM .

Summary of Biological Activities

| Activity | Effect | IC50/Activity Level |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | Specific values not yet defined |

| Cytotoxic | Selective cytotoxicity towards cancer cell lines | IC50 ~ 10 µM (A549) |

| Plant Growth Regulation | Modulates hormonal pathways affecting growth | Potential herbicide candidate |

Q & A

Q. What are the recommended synthetic routes for 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves cyclization or functionalization of cyclopentene precursors. For example, analogous compounds (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid) are synthesized via nucleophilic addition of thioglycolic acid to α,β-unsaturated ketones in methanol under ambient conditions . Optimization may require adjusting stoichiometry, solvent polarity, or reaction time. For cyclopentene derivatives, temperature control (e.g., cool storage at 4°C) is critical to prevent decomposition .

Q. What are the key physical and chemical properties of this compound, and how do they influence experimental design?

While direct data for this compound is limited, structurally similar cyclopentene-carboxylic acids (e.g., (1R)-cyclopent-2-ene-1-carboxylic acid) have molecular weights ~140–160 g/mol and SMILES strings indicating carboxyl and alkene functional groups . These features suggest moderate polarity, influencing solubility in polar aprotic solvents (e.g., DMSO) and chromatographic separation strategies. Stability under ambient conditions is likely poor; storage in inert atmospheres or low temperatures is advised .

Q. What safety precautions are necessary when handling this compound in the lab?

Based on analogous cyclopentene-carboxylic acids, use PPE including nitrile gloves, lab coats, and safety goggles. For aerosolized particles, respiratory protection (e.g., NIOSH-certified N95 masks) is recommended. Avoid aqueous waste disposal; neutralize with bases (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-(Carboxymethyl)cyclopent-1-ene-1-carboxylic acid in ring-opening or conjugate addition reactions?

Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites. For example, the cyclopentene ring’s strain and carboxyl group’s electron-withdrawing effects may favor nucleophilic attack at the β-carbon. Comparative studies with derivatives (e.g., 2-methylcyclopentanecarboxylic acid) highlight steric and electronic impacts on reaction pathways .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR : - and -NMR to confirm cyclopentene ring geometry and substituent positions.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- X-ray crystallography : To resolve stereochemistry, as seen in analogous compounds like 1-hydroxycyclopentane-1-carboxylic acid .

- HPLC-MS : For purity assessment and tracking degradation products under stress conditions .

Q. How does the compound’s structure influence its biological activity, particularly in neurological or anti-inflammatory applications?

The carboxymethyl group and cyclopentene scaffold mimic constrained GABA analogues, potentially modulating neurotransmitter receptors . Structure-activity relationship (SAR) studies comparing derivatives (e.g., 5-hydroxycyclopentanecarboxylic acid) show that substituents on the ring alter bioavailability and target affinity. For example, electron-withdrawing groups may enhance blood-brain barrier permeability .

Methodological Considerations

Q. What strategies resolve contradictions in reported synthetic yields or purity data?

- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, reagent dryness).

- Byproduct analysis : Use LC-MS to identify side products from competing pathways (e.g., aldol condensation).

- Standardized protocols : Adopt ICH guidelines for purity assessment (e.g., ≤0.1% impurities via HPLC) .

Q. How can reaction scalability be achieved without compromising stereochemical integrity?

Pilot-scale reactions (1–10 mmol) using continuous flow systems improve heat/mass transfer, minimizing side reactions. For stereosensitive steps (e.g., cyclopropane formation), chiral catalysts (e.g., Rh(II)-ligand complexes) or enzymatic methods may enhance enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。